molecular formula C17H11Cl2NO3 B2528547 (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate CAS No. 343374-55-0

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate

Cat. No.: B2528547
CAS No.: 343374-55-0
M. Wt: 348.18
InChI Key: WDZVJWSTQMOZAL-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C17H11Cl2NO3 and a molecular weight of 348.18 g/mol . This compound is known for its unique structure, which combines an oxazole ring with a dichlorobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for (5-Phenyl-3-isoxazolyl)methyl 2,4-dichlorobenzenecarboxylate is not specified in the available sources .

Preparation Methods

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate typically involves the reaction of 5-phenyl-1,2-oxazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Comparison with Similar Compounds

Similar compounds to (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate include:

    (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.

    (5-Phenyl-1,2-oxazol-3-yl)methyl 3,5-dichlorobenzoate: Has chlorine atoms in different positions, potentially leading to variations in reactivity and activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(15(19)8-12)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVJWSTQMOZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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